molecular formula C23H28N2O4 B250440 N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

货号: B250440
分子量: 396.5 g/mol
InChI 键: SGRODDPNECYVEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell activation, differentiation, and survival by phosphorylating downstream targets, such as PLCγ2, BTK, and AKT. By inhibiting BTK, this compound blocks the activation of the B-cell receptor signaling pathway, leading to the inhibition of B-cell proliferation, survival, and migration. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which are involved in the pathogenesis of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. This compound also inhibits the phosphorylation of downstream targets, such as PLCγ2, BTK, and AKT, in B-cells and macrophages. In vivo studies have shown that this compound reduces the tumor growth of B-cell malignancies in mouse models, with no significant toxicity or adverse effects. This compound has also been shown to reduce the symptoms of autoimmune and inflammatory diseases in animal models, by inhibiting B-cell activation and migration.

实验室实验的优点和局限性

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B-cells and macrophages. This compound also has good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it suitable for oral administration in preclinical and clinical studies. However, this compound has some limitations, such as its low solubility and stability, which may affect its bioavailability and reproducibility in lab experiments. This compound also has some off-target effects on other kinases, such as ITK and Tec, which may affect its specificity and selectivity for BTK inhibition.

未来方向

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several potential future directions for research and development. One of the main directions is its clinical development as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound is currently being evaluated in several clinical trials for the treatment of CLL, MCL, and rheumatoid arthritis. Another direction is the optimization of this compound's pharmacological properties, such as its solubility, stability, and selectivity, to improve its efficacy and safety in preclinical and clinical studies. Moreover, this compound's mechanism of action and biochemical effects on B-cells and macrophages need to be further elucidated to understand its potential therapeutic applications and limitations.

合成方法

The synthesis of N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide involves several steps, starting with the reaction of 4-hydroxybenzoic acid with tert-butylamine to form N-(tert-butyl)-4-hydroxybenzamide. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form this compound. The final product is obtained after purification and characterization by various spectroscopic techniques.

科学研究应用

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown significant anti-tumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to be effective in reducing the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation. Moreover, this compound has demonstrated anti-inflammatory effects in animal models of inflammatory disorders, such as asthma and colitis.

属性

分子式

C23H28N2O4

分子量

396.5 g/mol

IUPAC 名称

N-tert-butyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)25-22(27)19-8-4-5-9-20(19)24-21(26)16-10-12-17(13-11-16)29-15-18-7-6-14-28-18/h4-5,8-13,18H,6-7,14-15H2,1-3H3,(H,24,26)(H,25,27)

InChI 键

SGRODDPNECYVEE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

规范 SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。